![molecular formula C13H7N3O2S2 B5645743 5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
Synthesis Analysis The compound is typically synthesized via a multi-step process involving the condensation of various precursors like 1-amino-2-iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives under specific conditions. These syntheses often yield a mixture of products and require careful separation and purification. One representative procedure includes the condensation of specific ketones and aldehydes with thiazolyl and triazolyl moieties under controlled conditions to form the desired scaffold with various substituents (Liu, Shih, & Lee, 1993).
Molecular Structure Analysis The molecular structure of compounds containing the thiazolo[3,2-b][1,2,4]triazole system, such as 5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, has been determined through various analytical techniques. Typically, these compounds exhibit planar geometries around the thiazole and triazole rings, facilitating specific molecular interactions and properties. Studies include X-ray diffraction and NMR spectroscopy to elucidate the precise structural details (Köysal et al., 2004).
Chemical Reactions and Properties These compounds can participate in various chemical reactions, including cycloadditions, substitutions, and condensation reactions, due to the reactive sites present on the thiazolo and triazole rings. The furyl and thienyl groups add to the compound's reactivity, allowing for further functionalization and modification. Such chemical versatility makes the scaffold useful in synthesizing a range of derivatives with potential biological activities (Sarhan et al., 2008).
Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystallinity, depend significantly on the specific substituents attached to the core structure. These properties are critical for determining the compound's suitability for further applications, especially in pharmaceutical formulations. Detailed studies on these aspects help in understanding the material's behavior under different conditions (Tozkoparan et al., 2004).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for the application and modification of the compound. These properties are influenced by the electronic structure of the thiazolo[3,2-b][1,2,4]triazole core and the nature of the substituents attached to it. Understanding these properties is crucial for the design and development of new compounds with desired biological or chemical activities (Holota et al., 2021).
properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2S2/c17-12-10(7-8-3-1-5-18-8)20-13-14-11(15-16(12)13)9-4-2-6-19-9/h1-7H/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBMCWYDSGWCLH-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(Furan-2-YL)methylidene]-2-(thiophen-2-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one |
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